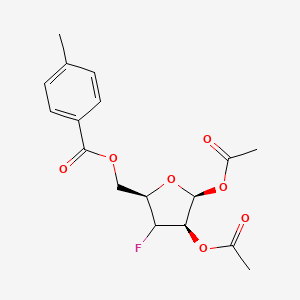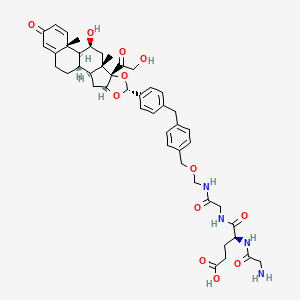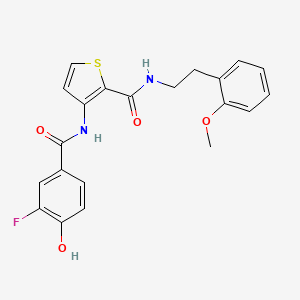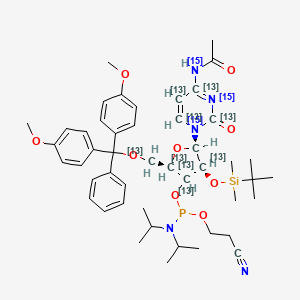
Myrcenol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myrcenol-d6 is a deuterated form of Myrcenol, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in various research applications. The incorporation of deuterium can significantly alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Myrcenol-d6 involves the deuteration of Myrcenol. One common method is the catalytic hydrogenation of Myrcenol in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The deuteration process is carefully monitored to maintain the integrity of the compound and to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions: Myrcenol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce saturated alcohols .
Aplicaciones Científicas De Investigación
Myrcenol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of Myrcenol in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of Myrcenol-based drugs.
Industry: Applied in the production of fragrances and flavors, where isotopic labeling helps in quality control and product development
Mecanismo De Acción
The mechanism of action of Myrcenol-d6 is similar to that of Myrcenol. The deuterium atoms do not significantly alter the chemical properties of the compound but can affect its metabolic stability and pharmacokinetics. This compound interacts with various molecular targets and pathways, including enzymes involved in its metabolism. The presence of deuterium can slow down the rate of metabolic reactions, leading to prolonged activity and stability of the compound .
Comparación Con Compuestos Similares
Dihydromyrcenol: A hydrogenated form of Myrcenol, commonly used in fragrances.
Linalool: Another terpene alcohol with a similar structure and fragrance profile.
Geraniol: A terpene alcohol with floral notes, used in perfumes and flavors.
Uniqueness of Myrcenol-d6: this compound is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as improved stability and altered metabolic profiles. The use of this compound allows for more precise studies in drug development and other scientific fields .
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
3,3,4,4,5,5-hexadeuterio-2-methyl-6-methylideneoct-7-en-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,11H,1-2,6-8H2,3-4H3/i6D2,7D2,8D2 |
Clave InChI |
DUNCVNHORHNONW-JEKPXRCASA-N |
SMILES isomérico |
[2H]C([2H])(C(=C)C=C)C([2H])([2H])C([2H])([2H])C(C)(C)O |
SMILES canónico |
CC(C)(CCCC(=C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)











